molecular formula C11H12N2O B13325431 1-(2,4-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one

1-(2,4-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13325431
M. Wt: 188.23 g/mol
InChI Key: ILYOADRSZAYMPL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound with a unique structure that includes a pyrazolone ring substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazolone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)ethanone: Shares the 2,4-dimethylphenyl group but differs in the core structure.

    2,4-Dimethylphenyl isocyanate: Contains the same phenyl group but has an isocyanate functional group.

    1-(2,4-Dimethylphenyl)ethanol: Similar phenyl group with an alcohol functional group.

Uniqueness: 1-(2,4-Dimethylphenyl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its pyrazolone ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C11H12N2O/c1-8-3-4-10(9(2)7-8)13-6-5-11(14)12-13/h3-7H,1-2H3,(H,12,14)

InChI Key

ILYOADRSZAYMPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC(=O)N2)C

Origin of Product

United States

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